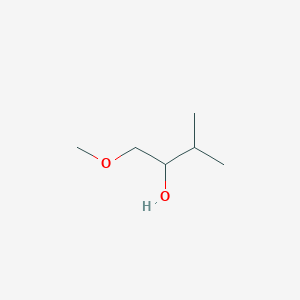

1-Methoxy-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYWHZOKFISCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760211-13-0 | |

| Record name | 1-methoxy-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note & Protocol: A Guideline for the Laboratory-Scale Synthesis of 1-Methoxy-3-methylbutan-2-ol

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-Methoxy-3-methylbutan-2-ol, a specialty ether alcohol with potential applications as a solvent and chemical intermediate. While its isomer, 3-methoxy-3-methyl-1-butanol (MMB), is widely used, the synthesis of the 2-ol isomer requires a distinct and regioselective approach.[1][2] This guide details a robust protocol centered on the acid-catalyzed ring-opening of 2,3-dimethyloxirane with methanol. The causality behind the choice of an acid-catalyzed pathway to ensure the desired regioselectivity is explained through a detailed mechanistic discussion. This protocol is designed for researchers in organic synthesis, materials science, and drug development, providing a self-validating framework for producing high-purity 1-Methoxy-3-methylbutan-2-ol.

Introduction and Strategic Rationale

The synthesis of β-alkoxy alcohols is a fundamental transformation in organic chemistry, yielding compounds with valuable properties as solvents, surfactants, and synthetic building blocks.[3] The target molecule, 1-Methoxy-3-methylbutan-2-ol, is an unsymmetrical ether alcohol. The most direct and atom-economical approach to such a structure is the nucleophilic ring-opening of an epoxide.[3]

The critical challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack on the unsymmetrical epoxide precursor, 2,3-dimethyloxirane. The outcome of the reaction is dictated by the catalytic conditions (acidic vs. basic).

-

Base-Catalyzed Pathway (Undesired): Under basic conditions, the reaction proceeds via a standard SN2 mechanism. The methoxide nucleophile would attack the less sterically hindered carbon atom, yielding the undesired regioisomer (2-Methoxy-2-methylpropan-1-ol).[4][5]

-

Acid-Catalyzed Pathway (Desired): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[6] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted tertiary carbon. Consequently, the nucleophile (methanol) preferentially attacks this more electrophilic, tertiary carbon, leading to the desired product, 1-Methoxy-3-methylbutan-2-ol.[4][6][7]

Therefore, an acid-catalyzed approach is mandated to achieve the desired regiochemical outcome.

Reaction Scheme and Mechanism

Overall Reaction:

(CH₃)₂C(O)CHCH₃ + CH₃OH --(H⁺ catalyst)--> CH₃OC(CH₃)₂CH(OH)CH₃

2,3-Dimethyloxirane + Methanol --(Acid Catalyst)--> 1-Methoxy-3-methylbutan-2-ol

Detailed Mechanism:

The reaction proceeds through three key steps as illustrated below:

-

Protonation of the Epoxide: The acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of the epoxide ring, creating a good leaving group.

-

Nucleophilic Attack: The C-O bonds of the protonated epoxide are weakened. A partial positive charge develops on the tertiary carbon, which is more stable than on the secondary carbon. A molecule of methanol (a weak nucleophile) then attacks this more substituted carbon from the side opposite the C-O bond.

-

Deprotonation: A final deprotonation step, typically involving another methanol molecule or the conjugate base of the catalyst, yields the neutral 1-Methoxy-3-methylbutan-2-ol product and regenerates the acid catalyst.

Caption: Acid-catalyzed ring-opening mechanism.

Experimental Protocol

This protocol outlines the synthesis of 1-Methoxy-3-methylbutan-2-ol on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 2,3-Dimethyloxirane | C₄H₈O | 72.11 | 7.21 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 80 mL (~2.0 mol) | ≥99.8% | Fisher Scientific |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 0.2 mL (~2 mmol) | 98% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | ACS Grade | EMD Millipore |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Acros Organics |

3.2. Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Fractional distillation apparatus

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[8]

-

Reagent Charging: Add anhydrous methanol (80 mL) to the reaction flask. Begin stirring and cool the flask in an ice-water bath.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring methanol.

-

Substrate Addition: Place 2,3-dimethyloxirane (7.21 g) in the dropping funnel. Add the epoxide dropwise to the cold, acidic methanol solution over a period of 30 minutes. Maintain the internal temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to a reflux (approx. 65°C) for 2 hours. Monitor the reaction progress by TLC or GC if desired.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

-

Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the solid with a small amount of fresh diethyl ether.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Methoxy-3-methylbutan-2-ol.

Visualization of Experimental Workflow

Caption: Laboratory synthesis workflow diagram.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,3-Dimethyloxirane: This is a flammable liquid and is toxic. It is a suspected carcinogen and mutagen. Handle with extreme care and avoid inhalation and skin contact.

-

Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Can cause blindness.[8]

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

-

Diethyl Ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon standing.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before use.[9]

References

-

Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from Ataman Kimya website. [Link]

-

OECD. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from OECD Existing Chemicals Database. [Link]

- Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol. Retrieved from PubChem, National Institutes of Health. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from BYJU'S website. [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 9: Alcohols, Ethers, and Epoxides. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

-

ACE Organic. (2009). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. Retrieved from YouTube. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from Carl ROTH website. [Link]

- Google Patents. (2013). CN103333058A - Beta-alkoxy alcohol compound synthesis method.

-

Chegg. (2019). Solved CH3OH CH3 Draw th 2,2-dimethyloxirane reacts with HCl. Retrieved from Chegg.com. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. Retrieved from Organic Chemistry Portal. [Link]

-

The Good Scents Company. (n.d.). 3-methoxy-3-methyl butan-1-ol. Retrieved from The Good Scents Company Information System. [Link]

-

Homework.Study.com. (n.d.). Epoxides: reaction of 3-ethyl-2,2-dimethyloxirane with CH_3OH and H+. Retrieved from Homework.Study.com. [Link]

-

National Center for Biotechnology Information. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Retrieved from PubMed Central. [Link]

-

Chemistry LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Epoxide ring opening using methanol. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from ResearchGate. [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]

- 3. CN103333058A - Beta-alkoxy alcohol compound synthesis method - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved CH3OH CH3 Draw th 2,2-dimethyloxirane reacts with HCl | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com [carlroth.com]

Asymmetric Synthesis of 1-Methoxy-3-methylbutan-2-ol Enantiomers: An Application and Protocol Guide

Introduction

The enantiomers of 1-Methoxy-3-methylbutan-2-ol serve as crucial chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Their structural motif, featuring a secondary alcohol adjacent to a methoxy-bearing stereocenter, necessitates precise stereochemical control during synthesis. This guide provides an in-depth exploration of the asymmetric synthesis of (R)- and (S)-1-Methoxy-3-methylbutan-2-ol, offering detailed protocols and insights into the underlying principles of stereocontrol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require reliable methods for accessing these enantiopure compounds.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of 1-Methoxy-3-methylbutan-2-ol can be broadly approached via two primary strategies: the asymmetric reduction of the prochiral ketone, 1-methoxy-3-methylbutan-2-one, and the derivatization of a pre-existing chiral pool starting material. Each strategy offers distinct advantages and challenges, which will be discussed in the context of the protocols provided.

Key Synthetic Pathways:

-

Asymmetric Reduction of 1-Methoxy-3-methylbutan-2-one: This is a highly convergent approach that relies on the use of chiral catalysts or reagents to stereoselectively reduce the ketone to the desired alcohol enantiomer.

-

Chiral Pool Synthesis: This method leverages a readily available, enantiopure starting material, such as (S)-3-Methylbutane-1,2-diol, and chemically transforms it into the target molecule, preserving the initial stereochemistry.

The choice of strategy will depend on factors such as the availability of starting materials, the desired enantiomer, and the scale of the synthesis.

Diagram of Synthetic Strategies

Caption: Overview of synthetic routes to enantiopure 1-Methoxy-3-methylbutan-2-ol.

Synthesis of the Precursor: 1-Methoxy-3-methylbutan-2-one

A common precursor for the asymmetric reduction strategies is the prochiral ketone, 1-methoxy-3-methylbutan-2-one. While commercially available, its synthesis in the laboratory can be achieved from readily accessible starting materials.

Protocol: Synthesis of 1-Methoxy-3-methylbutan-2-one

This protocol is based on the methylation of the corresponding α-hydroxy ketone.

Materials:

-

3-Hydroxy-3-methylbutan-2-one (Acetoin)

-

Dimethyl carbonate

-

p-Toluenesulfonic acid (PTSA)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 3-hydroxy-3-methylbutan-2-one in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Add an excess of dimethyl carbonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 1-methoxy-3-methylbutan-2-one.

Protocol I: Asymmetric Reduction of 1-Methoxy-3-methylbutan-2-one via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones. The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

Synthesis of (R)-1-Methoxy-3-methylbutan-2-ol

Materials:

-

1-Methoxy-3-methylbutan-2-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-2-Methyl-CBS-oxazaborolidine solution.

-

Dilute with anhydrous THF and cool the solution to -20 °C.

-

Slowly add borane-dimethyl sulfide complex dropwise to the cooled catalyst solution.

-

In a separate flask, dissolve 1-methoxy-3-methylbutan-2-one in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add 2 M HCl. Stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-Methoxy-3-methylbutan-2-ol.

Synthesis of (S)-1-Methoxy-3-methylbutan-2-ol

To synthesize the (S)-enantiomer, the same procedure is followed, but with the use of (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Protocol II: Chiral Pool Synthesis of (S)-1-Methoxy-3-methylbutan-2-ol

This method provides a direct route to the (S)-enantiomer from a commercially available chiral starting material.[1]

Materials:

-

(S)-3-Methylbutane-1,2-diol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C.[1]

-

In a separate flask, dissolve (S)-3-Methylbutane-1,2-diol in anhydrous THF.[1]

-

Add the diol solution dropwise to the NaH suspension and stir for 5 minutes at 0 °C.[1]

-

Add methyl iodide to the reaction mixture.[1]

-

Cover the flask with aluminum foil to protect it from light and allow the reaction to proceed for 48 hours at ambient temperature.[1]

-

Quench the reaction by the careful addition of saturated aqueous NH₄Cl.[1]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/Hexane gradient) to afford (S)-1-Methoxy-3-methylbutan-2-ol.[1]

Data Summary

| Synthesis Method | Target Enantiomer | Starting Material | Key Reagent/Catalyst | Expected Enantiomeric Excess (e.e.) |

| CBS Reduction | (R) | 1-Methoxy-3-methylbutan-2-one | (S)-2-Methyl-CBS-oxazaborolidine | >95% |

| CBS Reduction | (S) | 1-Methoxy-3-methylbutan-2-one | (R)-2-Methyl-CBS-oxazaborolidine | >95% |

| Chiral Pool | (S) | (S)-3-Methylbutane-1,2-diol | NaH, MeI | >99% (based on starting material purity) |

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized 1-Methoxy-3-methylbutan-2-ol should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Column: A chiral stationary phase capillary column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsa), is recommended. Carrier Gas: Hydrogen or Helium. Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C. Injector Temperature: 250 °C Detector (FID) Temperature: 250 °C

Note: The exact conditions may need to be optimized for the specific instrument and column used.

Mechanism and Stereocontrol

CBS Reduction

The stereochemical outcome of the CBS reduction is governed by the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The bulky substituent on the catalyst (e.g., methyl) directs the hydride delivery from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. The use of the (S)-catalyst typically yields the (R)-alcohol, and vice versa.

Caption: Simplified CBS reduction mechanism.

Conclusion

This guide provides robust and reliable protocols for the asymmetric synthesis of the enantiomers of 1-Methoxy-3-methylbutan-2-ol. The choice between asymmetric reduction and chiral pool synthesis will be dictated by project-specific requirements. The CBS reduction offers a versatile route to either enantiomer from a common precursor, while the chiral pool synthesis provides a direct and highly enantioselective route to the (S)-enantiomer. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to access these valuable chiral building blocks for their synthetic endeavors.

References

-

Burns, A. S. (2020). Heteroatom-Directed Acylation of Secondary Alcohols to Assign Absolute Configuration. Total Synthesis of Illisimonin A. Osmate Esters are Crystalline Derivatives of Alkenes, Facilitating Structural Assignment via X-ray Analysis. UC Irvine Electronic Theses and Dissertations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methoxy-3-methylbutan-2-ol

Welcome to the technical support center for the purification of 1-Methoxy-3-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound in your laboratory experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, potential impurities, and purification strategies for 1-Methoxy-3-methylbutan-2-ol.

Q1: What are the key physical properties of 1-Methoxy-3-methylbutan-2-ol that are relevant to its purification?

A1: Understanding the physical properties of 1-Methoxy-3-methylbutan-2-ol is crucial for selecting and optimizing a purification method. The relatively high boiling point suggests that vacuum distillation is preferable to atmospheric distillation to prevent potential thermal degradation. Its miscibility with water and alcohol indicates that aqueous extraction procedures for removing water-soluble impurities will be effective.

Table 1: Physical and Chemical Properties of 1-Methoxy-3-methylbutan-2-ol

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 163-165 °C at 760 mmHg (est.) | [3] |

| --- | 173-175 °C | |

| Density | 0.926 - 0.930 g/cm³ at 20-25 °C | [3][4] |

| Refractive Index | 1.425 - 1.428 at 20 °C | [3] |

| Solubility | Miscible with water and alcohol | [3] |

| Flash Point | 71 °C (159.8 °F) | [2][5] |

Q2: What are the likely impurities in a crude sample of 1-Methoxy-3-methylbutan-2-ol?

A2: The impurities present in a crude sample are largely dependent on the synthetic route used for its preparation. A common synthesis involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of an acid catalyst.[6] Another industrial synthesis route uses methanol and isobutylene.[4]

Potential impurities may include:

-

Unreacted Starting Materials: 3-methyl-3-buten-1-ol and methanol.

-

By-products: Isoprene, which can form in low yields.[6]

-

Catalyst Residues: Acidic catalysts used in the reaction may be present.

-

Water: Can be present from the reaction or work-up steps.[4]

-

Peroxides: As an ether, 1-Methoxy-3-methylbutan-2-ol can form explosive peroxides upon storage and exposure to air. This is a critical safety consideration, especially before distillation.[5]

Q3: Which purification techniques are most suitable for 1-Methoxy-3-methylbutan-2-ol?

A3: The two most effective purification techniques for 1-Methoxy-3-methylbutan-2-ol are fractional vacuum distillation and flash column chromatography.

-

Fractional Vacuum Distillation is ideal for large-scale purification and for separating the target compound from impurities with significantly different boiling points, such as unreacted starting materials and lower-boiling by-products.

-

Flash Column Chromatography is preferred for smaller-scale purifications or when dealing with impurities that have similar boiling points to the desired product. It separates compounds based on their differential adsorption to a stationary phase.

The choice between these methods depends on the nature of the impurities, the required purity level, and the scale of the experiment.

Q4: Are there any specific safety precautions I should take during purification?

A4: Yes, several safety precautions are essential:

-

Peroxide Formation: Before heating or distilling any sample of 1-Methoxy-3-methylbutan-2-ol, it is imperative to test for the presence of peroxides. Ether peroxides are highly explosive when concentrated.[5] If peroxides are present, they must be quenched before proceeding with distillation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially during distillation, to avoid inhaling vapors.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of 1-Methoxy-3-methylbutan-2-ol on a multi-gram scale, assuming the primary impurities have different boiling points.

Step-by-Step Methodology:

-

Peroxide Test: Before starting, test an aliquot of the crude material for peroxides using peroxide test strips. If positive, quench the peroxides by shaking the crude material with a freshly prepared aqueous solution of ferrous sulfate or sodium sulfite.

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

-

Charging the Flask: Add the crude 1-Methoxy-3-methylbutan-2-ol and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

-

Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to bring the boiling point of the compound into a manageable range (e.g., below 100 °C) to prevent thermal decomposition.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Collecting Fractions:

-

Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or volatile impurities.

-

Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of 1-Methoxy-3-methylbutan-2-ol at the applied pressure, switch to a clean receiving flask to collect the pure product.

-

Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.

-

-

Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying smaller quantities of 1-Methoxy-3-methylbutan-2-ol, especially for removing impurities with similar boiling points.

Step-by-Step Methodology:

-

Stationary Phase Selection: Use silica gel as the stationary phase, as 1-Methoxy-3-methylbutan-2-ol is a polar molecule.

-

Solvent System (Eluent) Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

-

Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your eluent.

-

Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the pre-determined solvent system. Apply positive pressure (using air or nitrogen) to accelerate the solvent flow.

-

Fraction Collection: Collect fractions in test tubes or vials.

-

Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot fractions on a TLC plate and visualize under UV light (if applicable) or by staining (e.g., with potassium permanganate or vanillin stain).

-

Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Workflows

Caption: Decision workflow for selecting a purification method.

Caption: Step-by-step workflow for fractional vacuum distillation.

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting Guides

Fractional Vacuum Distillation

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Bumping / Uneven Boiling | - Insufficient stirring or lack of boiling chips.- Heating rate is too high. | - Ensure adequate stirring with a magnetic stir bar or add fresh boiling chips.- Reduce the heating mantle temperature and heat more gradually. |

| Poor Separation / Broad Boiling Range | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer or more efficient (packed) fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check for leaks in the system; ensure all joints are well-sealed. |

| Product Solidifies in Condenser | - Coolant temperature is too low. | - Increase the temperature of the cooling fluid or reduce its flow rate. |

| No Distillate Collected | - System pressure is too high for the applied temperature.- Thermometer bulb is incorrectly placed. | - Ensure the vacuum pump is functioning correctly and the system is leak-free.- Position the top of the thermometer bulb level with the bottom of the condenser side-arm. |

Flash Column Chromatography

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Poor Separation / Overlapping Bands | - Inappropriate solvent system (eluent is too polar).- Column was overloaded with crude material.- Column was packed unevenly. | - Re-optimize the eluent using TLC; decrease the proportion of the polar solvent.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully to avoid channels and cracks. |

| Compound Stuck on Column | - Eluent is not polar enough.- Compound is insoluble in the eluent. | - Gradually increase the polarity of the eluent system.- Consider a different stationary phase or solvent system where the compound is more soluble. |

| Cracked or Channeled Column Bed | - Silica gel bed ran dry.- Column was packed improperly. | - Always keep the silica gel bed covered with solvent.- Ensure the silica is well-settled and packed as a uniform slurry. |

| Low Yield | - Incomplete elution.- Adsorption of the compound onto the silica gel is irreversible. | - Flush the column with a very polar solvent (e.g., methanol) to elute any remaining material.- If the compound is sensitive to silica, consider using a different stationary phase like alumina. |

References

-

The Good Scents Company. (n.d.). 3-methoxy-3-methyl-1-butanol. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

- Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

Sources

- 1. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]

- 2. carlroth.com [carlroth.com]

- 3. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

Technical Support Center: Optimizing Reaction Conditions for 1-Methoxy-3-methylbutan-2-ol Synthesis

Welcome to the technical support center for the synthesis of 1-Methoxy-3-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental setup for maximum yield and purity.

Section 1: Strategic Synthesis—Choosing the Right Pathway

A successful synthesis begins with selecting the most appropriate reaction pathway. For 1-Methoxy-3-methylbutan-2-ol, the key challenge lies in controlling the regioselectivity of the ether formation.

Q1: What is the most reliable method for synthesizing 1-Methoxy-3-methylbutan-2-ol?

A1: The recommended and most reliable method is the acid-catalyzed ring-opening of 2,3-dimethyl-2,3-epoxybutane (also known as isobutylene oxide) with methanol . This approach offers superior control over the regiochemical outcome compared to other methods like the Williamson ether synthesis.

Q2: Why is the Williamson ether synthesis not ideal for this specific molecule?

A2: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide via an S\textsubscript{N}2 mechanism.[1] To synthesize 1-Methoxy-3-methylbutan-2-ol, one would need to choose between two routes:

-

3-methylbutane-1,2-diol alkoxide + methyl halide: The diol has two hydroxyl groups (primary and secondary), leading to a mixture of products and difficulties in selective methylation.

-

Sodium methoxide + 1-halo-3-methylbutan-2-ol: The substrate is a secondary alkyl halide. In the presence of a strong base like sodium methoxide, the E2 elimination reaction will be a major competing pathway, leading to the formation of alkenes and significantly reducing the yield of the desired ether.[2] For a successful Williamson ether synthesis, a primary alkyl halide is strongly preferred to minimize elimination.[2]

The acid-catalyzed epoxide ring-opening, however, circumvents these issues by providing a clear and predictable regiochemical outcome.

Section 2: The Core Protocol—Acid-Catalyzed Epoxide Ring-Opening

This section details the mechanism, a step-by-step protocol, and the critical parameters for the synthesis of 1-Methoxy-3-methylbutan-2-ol.

Mechanism and Regioselectivity

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions.[3]

-

Under acidic conditions: The epoxide oxygen is first protonated, creating a good leaving group.[4] The C-O bonds of the epoxide begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (the tertiary carbon in this case). Consequently, the nucleophile (methanol) preferentially attacks the more substituted carbon, leading to the desired product, 1-Methoxy-3-methylbutan-2-ol. The reaction proceeds through a mechanism with significant S\textsubscript{N}1 character.[5][6]

-

Under basic conditions: A strong nucleophile (methoxide) attacks the epoxide ring via an S\textsubscript{N}2 mechanism.[3] Due to steric hindrance, the nucleophile attacks the less substituted carbon atom, resulting in the formation of the undesired regioisomer, 2-methoxy-2-methylbutan-1-ol.[3][7]

The clear difference in regioselectivity is why acidic conditions are paramount for this synthesis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Methoxy-3-methylbutan-2-ol.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethyl-2,3-epoxybutane (1.0 eq) with anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.

-

Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.01-0.05 eq) dropwise. Caution: The reaction can be exothermic.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting epoxide using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Methoxy-3-methylbutan-2-ol.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q3: My yield is low, and I've detected a significant byproduct. What's happening?

A3: The most likely cause is the formation of the undesired regioisomer, 2-methoxy-2-methylbutan-1-ol. This occurs if the reaction conditions are not sufficiently acidic, allowing the base-catalyzed pathway to compete.

-

Causality: The presence of any basic impurities or insufficient acid catalyst can lead to a competing S\textsubscript{N}2 attack at the less substituted carbon.

-

Troubleshooting Steps:

-

Confirm Isomer Formation: Use ¹H NMR or ¹³C NMR to confirm the presence of both isomers. The chemical shifts of the protons and carbons adjacent to the oxygen atoms will be distinct.

-

Ensure Acidic Conditions: Use a fresh, properly stored acid catalyst. Ensure all glassware is dry and that the methanol is anhydrous.

-

Catalyst Choice: Consider using a Lewis acid catalyst, which can also promote the desired regioselectivity.[8]

-

Q4: The reaction seems sluggish and isn't going to completion. What should I do?

A4: An incomplete reaction can be due to several factors related to reaction kinetics.

-

Causality: Insufficient activation energy or catalyst activity can slow down the reaction.

-

Troubleshooting Steps:

-

Increase Temperature: Gently warm the reaction to 30-40 °C after the initial exothermic phase has subsided. Monitor carefully to avoid side reactions.

-

Increase Catalyst Loading: Incrementally increase the catalyst concentration to 0.05-0.1 eq. Be mindful that higher acid concentrations can sometimes lead to polymerization or dehydration.

-

Check Reagent Purity: Ensure the epoxide starting material is pure and has not degraded during storage.

-

Q5: I'm having trouble with the workup; an emulsion has formed during extraction. How can I resolve this?

A5: Emulsions are common when quenching acidic reactions and can complicate the separation of aqueous and organic layers.

-

Causality: The formation of salts and partially soluble byproducts at the interface of the two layers can stabilize emulsions.

-

Troubleshooting Steps:

-

Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

-

Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

-

Filtration: If the emulsion is persistent, filter the entire mixture through a pad of Celite to break up the suspended particles.

-

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the key safety precautions for this synthesis?

A6: Epoxides are often alkylating agents and should be handled with care. Methanol is flammable and toxic. Concentrated acids are corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q7: How do I best purify the final product?

A7: Fractional distillation under reduced pressure is the most effective method for purifying 1-Methoxy-3-methylbutan-2-ol. The reduced pressure is necessary to prevent decomposition at high temperatures. Ensure your distillation setup is efficient to separate the desired product from any unreacted starting material and the isomeric byproduct.

Q8: Can I use a different alcohol, like ethanol, as the nucleophile?

A8: Yes, this reaction is adaptable to other primary alcohols. Using ethanol, for instance, would yield 1-Ethoxy-3-methylbutan-2-ol. The same principles of acid catalysis and regioselectivity apply.[3]

Section 5: Data Summary

The choice of acid catalyst can influence both the reaction rate and, to some extent, the regioselectivity. Below is a table summarizing the expected outcomes with different types of acid catalysts.

| Catalyst Type | Example | Typical Conc. (mol%) | Expected Rate | Regioselectivity (Desired:Undesired) | Notes |

| Brønsted Acid | H₂SO₄, PTSA | 1-5 | Fast | >95:5 | Cost-effective and efficient, but can cause charring if not controlled. |

| Lewis Acid | Sn-Beta Zeolite[8] | 5-10 | Moderate | >98:2 | Often offers higher selectivity and easier workup (heterogeneous).[8] |

| Acidic Resin | Amberlyst-15 | 10-20 wt% | Slow to Moderate | >97:3 | Heterogeneous catalyst, simplifying removal post-reaction. |

References

-

NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

ScienceDirect. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Retrieved from [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methoxy-3-methylbutan-1-ol | C6H14O2 | CID 13896532. PubChem. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 20). 18.6 Reactions of Epoxides: Ring-opening. Retrieved from [Link]

-

BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aakash.ac.in [aakash.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. par.nsf.gov [par.nsf.gov]

"1-Methoxy-3-methylbutan-2-ol" stability and degradation pathways

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-Methoxy-3-methylbutan-2-ol. It provides in-depth information on the compound's stability profile and potential degradation pathways. Please note that while specific experimental data for 1-Methoxy-3-methylbutan-2-ol is limited, this guide synthesizes information from its structural isomer, 3-Methoxy-3-methyl-1-butanol, and established principles of organic chemistry to provide a robust framework for handling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-Methoxy-3-methylbutan-2-ol under standard laboratory conditions?

Based on data for its structural isomer, 3-methoxy-3-methyl-1-butanol, the compound is expected to be stable under normal ambient temperature and pressure.[1] Proper handling and storage are crucial to prevent degradation.

Q2: What are the recommended storage conditions for 1-Methoxy-3-methylbutan-2-ol?

To ensure long-term stability, store the compound in a cool, well-ventilated place in a tightly sealed, original container.[2] It is advisable to store it away from incompatible materials, particularly strong oxidizing agents, and to protect it from heat and sources of ignition.[1][2][3] For extended storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is a best practice to minimize the risk of oxidative degradation and peroxide formation.[4]

Q3: What are the primary potential degradation pathways for this molecule?

As a molecule containing both a secondary alcohol and a tertiary ether functional group, 1-Methoxy-3-methylbutan-2-ol has three primary hypothetical degradation pathways:

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-Methoxy-3-methylbutan-2-one. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents.

-

Peroxide Formation: Like many ethers, this compound may form explosive peroxides over time, especially when exposed to air and light.[4] This is a significant safety concern, particularly if the solvent is distilled or concentrated.[4]

-

Acid-Catalyzed Cleavage: The ether linkage can be cleaved under strong acidic conditions, particularly in the presence of strong, non-oxidizing acids like HBr or HI.[5] This would likely result in the formation of 3-methylbutane-1,2-diol and a methyl halide.

Q4: Is 1-Methoxy-3-methylbutan-2-ol sensitive to changes in pH?

Data on its isomer, 3-methoxy-3-methyl-1-butanol, shows it is stable in water at pH 4, 7, and 9, with a half-life of over a year at 25°C.[6] While this suggests good stability across a range of pH values, the presence of the ether linkage means it may be susceptible to degradation under strongly acidic conditions, as mentioned in Q3.

Q5: Does light exposure affect the stability of the compound?

Stability Data Summary for Structural Isomer (3-Methoxy-3-methyl-1-butanol)

The following table summarizes stability data from a study conducted according to OECD TG 111 for the isomer 3-Methoxy-3-methyl-1-butanol, which provides a useful reference point.

| Condition | pH | Temperature | Result | Half-Life (t½) | Source |

| Hydrolysis | 4.0 | 50°C (5 days) | Stable | > 1 year (extrapolated to 25°C) | [6] |

| Hydrolysis | 7.0 | 50°C (5 days) | Stable | > 1 year (extrapolated to 25°C) | [6] |

| Hydrolysis | 9.0 | 50°C (5 days) | Stable | > 1 year (extrapolated to 25°C) | [6] |

| Atmospheric Photodegradation | N/A | N/A | Indirect photodegradation by OH radicals | 1.1 days | [6] |

Troubleshooting Guide

Problem: I am observing new, unexpected peaks in my HPLC analysis of a sample that has been stored for several weeks. What could be the cause?

-

Plausible Cause 1: Peroxide Formation. Ethers are known to form peroxides upon exposure to air.[4] These peroxides can appear as new peaks in your chromatogram and may react with your analyte or column.

-

Causality: The ether linkage in 1-Methoxy-3-methylbutan-2-ol can react with atmospheric oxygen in a free-radical chain reaction to form hydroperoxides and other peroxy compounds.

-

Solution: Test for the presence of peroxides using commercially available test strips. If positive, the solvent should be safely discarded or treated to remove peroxides (e.g., by passing through activated alumina).[4] For future prevention, use freshly opened bottles of the compound, purge containers with an inert gas like nitrogen before sealing, and store protected from light.[4]

-

-

Plausible Cause 2: Oxidation of the Alcohol. The secondary alcohol can be oxidized to a ketone.

-

Causality: Trace metal contaminants, exposure to air, or elevated temperatures can catalyze the oxidation of the secondary alcohol to 1-Methoxy-3-methylbutan-2-one.

-

Solution: Confirm the identity of the new peak using a mass spectrometer (MS) detector. The new peak should have a mass that is 2 Da less than the parent compound. To prevent this, ensure your solvents are high purity, store samples in amber vials to exclude light, and keep them at reduced temperatures.

-

Problem: My assay reproducibility is poor when using a low pH mobile phase for my analysis. Could the compound be degrading on the column?

-

Plausible Cause: Acid-Catalyzed Ether Cleavage. While generally stable at moderately acidic pH, strong acids can cleave the ether bond.[5] If your mobile phase is strongly acidic, or if your analytical column has exposed, acidic silica sites, on-column degradation is possible.

-

Causality: The ether oxygen can be protonated by a strong acid, making the adjacent carbon atoms susceptible to nucleophilic attack, leading to bond cleavage.

-

Solution:

-

Conduct a forced degradation study by exposing a solution of the compound to the acidic mobile phase for a set period before injection. Compare this to a freshly prepared sample to see if the degradant profile matches.

-

If degradation is confirmed, consider raising the pH of your mobile phase if your separation allows.

-

Use a modern, end-capped HPLC column to minimize interactions with acidic silanol groups.

-

-

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for 1-Methoxy-3-methylbutan-2-ol based on its functional groups.

Caption: Potential degradation pathways of 1-Methoxy-3-methylbutan-2-ol.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][8]

Objective: To intentionally degrade 1-Methoxy-3-methylbutan-2-ol under various stress conditions to identify potential degradants and understand its degradation pathways.[7]

Materials:

-

1-Methoxy-3-methylbutan-2-ol

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with UV and/or MS detector

-

Photostability chamber

-

Thermostatically controlled oven

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Methoxy-3-methylbutan-2-ol in a suitable solvent like acetonitrile.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize with 0.1 M HCl and dilute before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of H₂O₂ to achieve a final H₂O₂ concentration of 3-6%.

-

Keep the solution at room temperature, protected from light.

-

Withdraw and dilute aliquots at specified time points for analysis.

-

-

Thermal Degradation:

-

Place a sample of the solid compound in a thermostatically controlled oven at 80°C.

-

Separately, heat a solution of the compound (in a stable solvent like water or acetonitrile) at 80°C.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples protected from light under the same temperature conditions.

-

Analyze exposed and control samples at appropriate time points.

-

-

Analysis:

-

Analyze all stressed and control samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer for peak identification.

-

The goal is to achieve 5-20% degradation.[8] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.

-

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

-

OECD SIDS. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. UNEP Publications. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methoxy-3-methyl butan-1-ol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL (MMB). Retrieved from [Link]

-

NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

-

Veza. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-. Retrieved from [Link]

- Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

PubChem. (n.d.). 3-Methoxy-3-methylbutan-2-ol. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. synerzine.com [synerzine.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Khan Academy [khanacademy.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Methoxy-3-methylbutan-2-ol and Structurally Related Compounds: A Guide for Researchers

Introduction

In the continuous quest for novel bioactive molecules, the exploration of structure-activity relationships is paramount. This guide focuses on 1-Methoxy-3-methylbutan-2-ol, a compound of interest for its potential biological activities. Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive framework for researchers and drug development professionals to evaluate its efficacy in comparison to structurally similar and well-characterized compounds. We will delve into the established biological activities of related alkoxy alcohols and provide detailed, field-proven experimental protocols to facilitate a robust comparative analysis. The primary comparators for this guide will be isoamyl alcohol (3-methyl-1-butanol) and other relevant short-chain alcohols, for which antimicrobial and other biological effects have been documented.

This guide is designed to be a self-validating system, where the causality behind experimental choices is explained, ensuring scientific integrity and trustworthiness in the generated data. By following the methodologies outlined herein, researchers can build a comprehensive biological activity profile for 1-Methoxy-3-methylbutan-2-ol and effectively benchmark its performance against existing alternatives.

Structural Comparison and Rationale for Activity

The biological activity of organic molecules is intrinsically linked to their chemical structure. 1-Methoxy-3-methylbutan-2-ol is an alkoxy alcohol, characterized by the presence of both a hydroxyl (-OH) and a methoxy (-OCH3) functional group. This combination can influence its polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical determinants of its interaction with biological systems.[1][2][3]

The presence of the hydroxyl group is a common feature in many antimicrobial alcohols, which are thought to exert their effect by disrupting cell membranes and denaturing proteins. The addition of a methoxy group, as in 1-Methoxy-3-methylbutan-2-ol, can alter the molecule's hydrophobicity, potentially enhancing its ability to penetrate microbial cell walls or interact with specific enzymatic targets.[4] Understanding these structure-activity relationships is crucial for predicting and interpreting the biological data.[1][2]

Comparative Biological Activity: A Focus on Antimicrobial Properties

Based on the known activities of similar short-chain alcohols and their derivatives, the primary focus for the initial biological screening of 1-Methoxy-3-methylbutan-2-ol should be its antimicrobial—specifically antibacterial and antifungal—properties. Isoamyl alcohol, for instance, has demonstrated both antibacterial and antifungal effects.[5][6]

Anticipated Comparative Performance

The introduction of a methoxy group in 1-Methoxy-3-methylbutan-2-ol compared to isoamyl alcohol could lead to several outcomes:

-

Enhanced Activity: The methoxy group might increase the compound's lipophilicity, facilitating easier passage through the lipid-rich cell membranes of microorganisms.

-

Altered Spectrum of Activity: The change in polarity and steric hindrance could lead to a different spectrum of susceptible microbial species.

-

Reduced Activity: The methoxy group could potentially hinder the interaction of the hydroxyl group with its target sites, leading to decreased efficacy.

To quantify these potential differences, a series of standardized in vitro assays are recommended.

Quantitative Data Summary: A Hypothetical Comparison

The following table presents a hypothetical comparison of Minimum Inhibitory Concentration (MIC) values for 1-Methoxy-3-methylbutan-2-ol against a panel of common microbes, benchmarked against the known or anticipated activity of isoamyl alcohol. These values are for illustrative purposes and would need to be determined experimentally. A lower MIC value indicates greater potency.[7]

| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |

| 1-Methoxy-3-methylbutan-2-ol | To be determined | To be determined | To be determined | To be determined |

| Isoamyl Alcohol (Reference) | >5000 | 2500 - 5000 | 1250 - 2500 | >5000 |

Note: The reference values for isoamyl alcohol are estimates based on available literature and should be confirmed in parallel experiments.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[8][9][10]

Objective: To determine the lowest concentration of 1-Methoxy-3-methylbutan-2-ol that inhibits the visible growth of a specific microorganism.

Materials:

-

1-Methoxy-3-methylbutan-2-ol

-

Isoamyl alcohol (as a comparator)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[9]

-

Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of 1-Methoxy-3-methylbutan-2-ol and isoamyl alcohol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[10]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC90 is defined as the concentration that inhibits 90% of the growth compared to the positive control.[11]

Causality behind Experimental Choices: The broth microdilution method is chosen for its high-throughput nature, allowing for the simultaneous testing of multiple compounds and concentrations. The use of standardized media and inoculum sizes is critical for ensuring reproducibility and comparability of results across different experiments and laboratories.[9]

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antifungal Susceptibility Testing of Volatile Compounds

Given that 1-Methoxy-3-methylbutan-2-ol is likely a volatile organic compound (VOC), it is important to assess its antifungal activity in the vapor phase.

Objective: To determine if the volatile components of 1-Methoxy-3-methylbutan-2-ol can inhibit fungal growth.

Materials:

-

1-Methoxy-3-methylbutan-2-ol

-

Sterile Petri dishes (90 mm)

-

Potato Dextrose Agar (PDA)

-

Fungal strains (e.g., Aspergillus niger, Penicillium chrysogenum)

-

Sterile filter paper discs

Procedure:

-

Plate Preparation: Pour PDA into sterile Petri dishes and allow it to solidify.

-

Fungal Inoculation: Inoculate the center of the PDA plates with a small amount of the fungal spores or a mycelial plug.

-

Application of Volatile Compound: Place a sterile filter paper disc on the inside of the lid of the Petri dish. Apply a known volume (e.g., 10-100 µL) of 1-Methoxy-3-methylbutan-2-ol onto the filter paper disc.

-

Sealing and Incubation: Seal the Petri dishes with parafilm to create a closed environment and incubate them in an inverted position at 25-28°C for 3-7 days.[12]

-

Measurement of Inhibition: Measure the diameter of the fungal colony in the treated plates and compare it to the control plates (with a filter paper disc treated with a solvent control). Calculate the percentage of inhibition.

Causality behind Experimental Choices: This sealed plate method allows for the assessment of the direct effect of the compound's vapors on fungal growth, mimicking potential applications where direct contact is not possible. Inverting the plates prevents the liquid compound from dripping onto the agar surface.

Insecticidal Bioassay: Contact and Fumigant Toxicity

The structural similarity of 1-Methoxy-3-methylbutan-2-ol to some known insect repellents and insecticides warrants an investigation into its insecticidal properties.

Objective: To evaluate the contact and fumigant toxicity of 1-Methoxy-3-methylbutan-2-ol against common insect pests.

Materials:

-

1-Methoxy-3-methylbutan-2-ol

-

Acetone (as a solvent)

-

Glass vials or small containers

-

Test insects (e.g., fruit flies - Drosophila melanogaster, or stored product pests - Tribolium castaneum)

-

Micropipette

Procedure (Contact Toxicity):

-

Preparation of Test Solutions: Prepare a series of dilutions of 1-Methoxy-3-methylbutan-2-ol in acetone.

-

Coating the Vials: Apply a known volume of each dilution to the inner surface of a glass vial. Rotate the vial to ensure even coating and allow the solvent to evaporate completely, leaving a thin film of the compound.[13]

-

Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each treated vial and seal with a breathable closure.

-

Observation: Record insect mortality at regular intervals (e.g., 1, 6, 12, 24 hours).

-

Data Analysis: Calculate the lethal concentration (LC50), the concentration that causes 50% mortality.[14]

Procedure (Fumigant Toxicity):

-

Preparation: Place a known number of insects in a small, sealed container.

-

Compound Application: Apply a known amount of 1-Methoxy-3-methylbutan-2-ol to a filter paper and place it inside the container, ensuring no direct contact with the insects.[14]

-

Observation and Data Analysis: Record mortality over time and calculate the lethal concentration (LC50).

Causality behind Experimental Choices: These bioassays differentiate between two important modes of insecticidal action. Contact toxicity assesses the effect of the compound upon direct physical contact, while fumigant toxicity evaluates its efficacy as a vapor, which is crucial for applications in enclosed spaces.[15]

Workflow Diagram:

Caption: Workflow for Insecticidal Contact and Fumigant Bioassays.

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for characterizing the biological activity of 1-Methoxy-3-methylbutan-2-ol. The initial focus on antimicrobial and insecticidal properties is a logical first step based on the known activities of its structural analogs.

Should initial screenings yield promising results, further investigations could include:

-

Mechanism of Action Studies: Investigating how 1-Methoxy-3-methylbutan-2-ol exerts its antimicrobial or insecticidal effects. This could involve assays to assess membrane damage, enzyme inhibition, or other cellular targets.[16]

-

Toxicity and Safety Evaluation: Performing cytotoxicity assays on mammalian cell lines to assess the compound's potential for therapeutic or commercial applications. The OECD guidelines for toxicity testing can be a valuable resource.[17]

-

Spectrum of Activity: Broadening the panel of test organisms to include a wider range of bacteria, fungi, and insect species to determine the compound's spectrum of activity.

By systematically applying these methodologies, researchers can generate the high-quality, comparative data necessary to evaluate the potential of 1-Methoxy-3-methylbutan-2-ol as a novel bioactive agent.

References

- 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3 - OECD Existing Chemicals Database. (2004).

-

2-Methoxy-3-methylbutan-1-ol | C6H14O2 | CID 13896532 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Structure-activity relationships on metal-oxides: Alcohol dehydration - ResearchGate. (2025). Retrieved from [Link]

-

Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE. (2020). Retrieved from [Link]

-

Antifungal Activity of Volatile Organic Compounds Produced by Bacillus methylotrophicus and Bacillus thuringiensis against Five Common Spoilage Fungi on Loquats - MDPI. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol - Carl ROTH. (n.d.). Retrieved from [Link]

-

Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PubMed Central. (n.d.). Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

-

Recovery of Isoamyl Alcohol by Graphene Oxide Immobilized Membrane and Air-Sparged Membrane Distillation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Isoamyl alcohol (3-methyl-1-butanol), a volatile anti-cyanobacterial and phytotoxic product of some Bacillus spp - ResearchGate. (2025). Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

-

(PDF) Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - ResearchGate. (2019). Retrieved from [Link]

-

Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- WO2016207267A1 - Method for the production of isoamyl alcohol - Google Patents. (n.d.).

-

Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. (2023). Retrieved from [Link]

-

methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl - The Good Scents Company. (n.d.). Retrieved from [Link]

-

ISOAMYL ALCOHOL | - atamankimya.com. (n.d.). Retrieved from [Link]

-

Antifungal activity Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR). (n.d.). Retrieved from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024). Retrieved from [Link]

-

Structure and Reactivity of Alcohols - OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - CNR-IRIS. (2021). Retrieved from [Link]

-

A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017). Retrieved from [Link]

-

Recovery of Isoamyl Alcohol by Graphene Oxide Immobilized Membrane and Air-Sparged Membrane Distillation - ResearchGate. (2024). Retrieved from [Link]

-

(PDF) LABORATORY BIOASSAY METHODS USED FOR TOXICOLOGICAL INVESTIGATIONS AGAINST INSECT PEST - ResearchGate. (2022). Retrieved from [Link]

-

Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - Frontiers. (2023). Retrieved from [Link]

-

S159 Antifungal Susceptibility Testing. (n.d.). Retrieved from [Link]

-

Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - ResearchGate. (2020). Retrieved from [Link]

-

Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations - AgriSustain-An International Journal. (n.d.). Retrieved from [Link]

-

The Mechanistic Targets of Antifungal Agents: An Overview - PMC - NIH. (n.d.). Retrieved from [Link]

-

02.01 Structure and Nomenclature of Alcohols - YouTube. (2019). Retrieved from [Link]

-

Relationships of quantitative structure-activity for normal aliphatic alcohols - PubMed. (1990). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. protocols.io [protocols.io]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 12. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]

- 13. journals.rdagriculture.in [journals.rdagriculture.in]

- 14. entomoljournal.com [entomoljournal.com]

- 15. researchgate.net [researchgate.net]

- 16. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Senior Application Scientist's Guide to 1-Methoxy-3-methylbutan-2-ol: A Prospective Green Solvent

For the modern researcher and drug development professional, the selection of a solvent is a critical decision that balances efficacy with environmental and safety considerations. In the ongoing pursuit of greener and more sustainable chemical processes, novel solvents are of immense interest. This guide provides a comparative analysis of 1-methoxy-3-methylbutan-2-ol as a potential green solvent alternative.

It is important to note that publicly available experimental data on 1-methoxy-3-methylbutan-2-ol is scarce. Therefore, this guide will leverage a comparative approach, primarily utilizing data from its well-characterized isomer, 3-methoxy-3-methylbutan-1-ol (MMB), to infer potential properties and outline a framework for its evaluation. By understanding the properties of a closely related compound, we can establish a benchmark for assessing the viability of 1-methoxy-3-methylbutan-2-ol as a green solvent.

The Isomeric Landscape: Understanding the Context